molecular formula C14H10ClN3 B14204873 5-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine CAS No. 831218-67-8

5-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine

Cat. No.: B14204873
CAS No.: 831218-67-8
M. Wt: 255.70 g/mol
InChI Key: FDJMWGMMEDBRPD-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by the presence of a chloro group at the 5th position and a 4-methylphenyl group at the 3rd position on the benzotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenylhydrazine with 5-chloro-1,2,4-benzotriazine-3-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The benzotriazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-3-(4-methylphenyl)-1,2,4-benzotriazine, while oxidation reactions can produce this compound N-oxide.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-phenyl-1,2,4-benzotriazine: Similar structure but lacks the 4-methyl group on the phenyl ring.

    3-(4-Methylphenyl)-1,2,4-benzotriazine: Similar structure but lacks the chloro group at the 5th position.

Uniqueness

5-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine is unique due to the presence of both the chloro and 4-methylphenyl groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

831218-67-8

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

5-chloro-3-(4-methylphenyl)-1,2,4-benzotriazine

InChI

InChI=1S/C14H10ClN3/c1-9-5-7-10(8-6-9)14-16-13-11(15)3-2-4-12(13)17-18-14/h2-8H,1H3

InChI Key

FDJMWGMMEDBRPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)N=N2

Origin of Product

United States

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